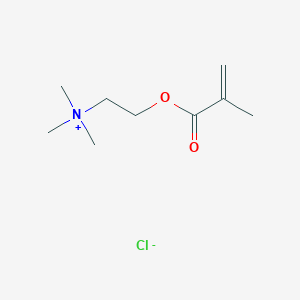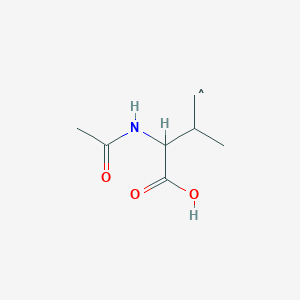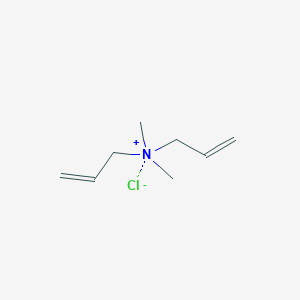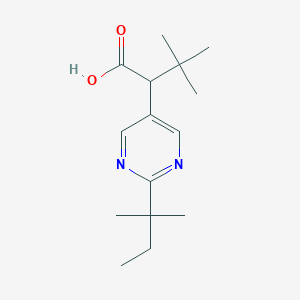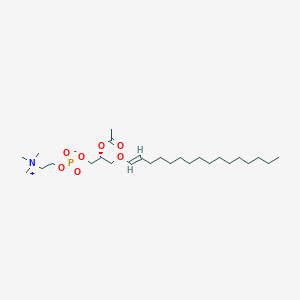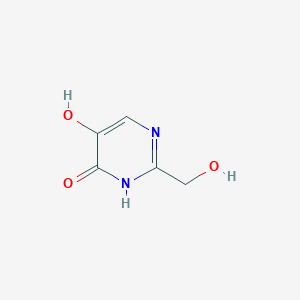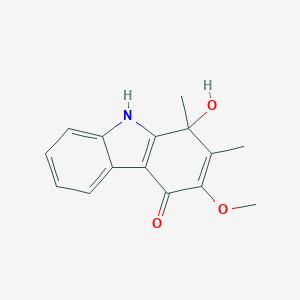
Renzapride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Renzapride, also known as Renzapridum, is a compound with a unique mechanism of action that has been studied for its potential therapeutic applications .
Target of Action
This compound primarily targets the serotonin receptors 5-HT4 and 5-HT3 . It acts as a full agonist on the 5-HT4 receptor and a partial antagonist on the 5-HT3 receptor . It also has some affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors .
Mode of Action
This compound interacts with its targets by stimulating the 5-HT4 receptors and inhibiting the 5-HT3 receptors . This dual action results in enhanced gastrointestinal motility .
Biochemical Pathways
It is known that the compound’s action on the serotonin receptors influences the gastrointestinal tract’s motility .
Result of Action
This compound’s action results in enhanced stomach emptying and reduced oro-caecal transit time . These effects can potentially alleviate symptoms in conditions such as constipation-predominant irritable bowel syndrome (IBS-C) .
Analyse Biochimique
Biochemical Properties
Renzapride interacts with several enzymes and proteins, primarily serotonin receptors. It has high affinity for human 5-HT3 and guinea-pig 5-HT4 receptors . It also exhibits inhibitory properties at 5-HT2B receptors and has some affinity for 5-HT2A and 5-HT2C receptors .
Cellular Effects
This compound influences cell function by acting on the upper gastrointestinal tract. It enhances stomach emptying in normal subjects . Doses of 2 and 5 mg decrease the volume of gastric contents aspirated 80 min after a test meal by 21 and 37% respectively . This compound also reduces the oro-caecal transit time in a dose-related manner .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with serotonin receptors. As a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist, it can influence the activity of these receptors and thereby alter cellular processes .
Temporal Effects in Laboratory Settings
It has been shown to reduce the oro-caecal transit time in a dose-related manner, suggesting that its effects may change over time .
Metabolic Pathways
This compound is involved in the serotonin pathway, interacting with several serotonin receptors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Renzapridum is synthesized through a series of chemical reactions involving the formation of a benzamide structure. The synthesis typically involves the following steps:
Formation of the Benzamide Core: The core structure is formed by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 4-amino-1-azabicyclo[3.3.1]nonane to form the benzamide structure.
Industrial Production Methods
Industrial production of Renzapridum involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during the synthesis process. High-pressure liquid chromatography (HPLC) is often used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Renzapridum undergoes several types of chemical reactions, including:
Oxidation: Renzapridum can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can be used to modify the benzamide structure.
Substitution: Halogen substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
N-oxide Derivative: Formed through oxidation.
Reduced Benzamide: Formed through reduction.
Halogenated Derivatives: Formed through substitution.
Applications De Recherche Scientifique
Renzapridum has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study serotonin receptor interactions.
Biology: Investigated for its effects on gastrointestinal motility and neurotransmitter release.
Medicine: Developed for the treatment of IBS-C and other gastrointestinal disorders.
Industry: Used in the development of pharmaceuticals targeting serotonin receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisapride: Another prokinetic agent that acts as a serotonin 5-HT4 receptor agonist.
Tegaserod: A serotonin 5-HT4 receptor agonist used for IBS-C.
Prucalopride: A selective serotonin 5-HT4 receptor agonist used for chronic constipation.
Uniqueness
Renzapridum is unique due to its dual action as a full 5-HT4 receptor agonist and partial 5-HT3 receptor antagonist. This combination provides both prokinetic and antiemetic effects, making it particularly effective for treating gastrointestinal motility disorders .
Propriétés
Key on ui mechanism of action |
Renzapride is a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist. |
|---|---|
Numéro CAS |
112727-80-7 |
Formule moléculaire |
C16H22ClN3O2 |
Poids moléculaire |
323.82 g/mol |
Nom IUPAC |
4-amino-N-[(4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m1/s1 |
Clé InChI |
GZSKEXSLDPEFPT-YGRLFVJLSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |
SMILES isomérique |
COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@@H]2C3)Cl)N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |
Synonymes |
4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide BRL 24924 BRL-24924 renzapride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



